Evidence 1: Sublimation Temperature: A Critical Purity and Handling Advantage
Pr(OiPr)₃ exhibits a clearly defined sublimation point at 175°C under a pressure of 0.04 mmHg . This property is a key differentiator from non-sublimable Pr sources like PrCl₃ or Pr(NO₃)₃·xH₂O, which require solution-based delivery or decompose without a distinct vapor phase. For comparison, the alternative Pr precursor Pr(tmhd)₃ must be heated to 200-250°C to achieve a comparable vapor pressure for MOCVD . The lower operating temperature offered by Pr(OiPr)₃ is essential for temperature-sensitive substrates and reduces thermal budget in semiconductor processing.
| Evidence Dimension | Sublimation Temperature (at 0.04 mmHg) |
|---|---|
| Target Compound Data | 175°C |
| Comparator Or Baseline | Pr(tmhd)₃ (typical MOCVD operation temperature) |
| Quantified Difference | Pr(OiPr)₃ sublimes at a temperature 50-75°C lower than the typical operating temperature for Pr(tmhd)₃ to achieve a similar vapor pressure. |
| Conditions | Measured under reduced pressure (0.04 mmHg) for the target compound; MOCVD process conditions for the comparator. |
Why This Matters
A lower sublimation temperature allows for precise vapor-phase delivery in ALD/CVD, minimizing thermal decomposition of both the precursor and the substrate, which is critical for advanced semiconductor fabrication.
- [1] R. Lo Nigro, R.G. Toro, G. Malandrino, I.L. Fragala', P. Rossi, P. Dapporto. (2004). Study of the Thermal Properties of Pr(III) Precursors and Their Implementation in the MOCVD Growth of Praseodymium Oxide Films. Journal of The Electrochemical Society, 151, F206-F213. View Source
